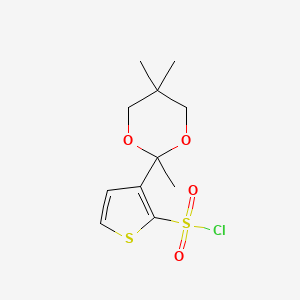

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR

The 1H NMR spectrum of the compound features distinct signals for the dioxane and thiophene protons. Protons on the dioxane ring resonate in the δ 1.20–1.50 ppm region for methyl groups, while the axial and equatorial protons on the dioxane ring appear as multiplet signals between δ 3.60–4.20 ppm. The thiophene ring protons exhibit deshielding due to the electron-withdrawing sulfonyl chloride group, with the H-4 and H-5 protons resonating at δ 7.50–7.80 ppm as doublets.

13C NMR

The 13C NMR spectrum confirms the connectivity of the dioxane and thiophene moieties. Quaternary carbons in the dioxane ring (C-2, C-5) resonate at δ 80–90 ppm, while the methyl carbons appear at δ 18–25 ppm. The thiophene carbons adjacent to the sulfonyl chloride group (C-2) show significant deshielding, appearing at δ 135–140 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Visible Spectroscopy

The compound exhibits a strong absorption band at λmax = 280–290 nm, attributed to π→π* transitions in the thiophene ring. A weaker n→π* transition from the sulfonyl chloride group appears near λ = 210 nm.

Crystallographic Analysis and X-ray Diffraction Data

X-ray diffraction studies of analogous dioxane derivatives, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, reveal monoclinic crystal systems with space group C2/c. The unit cell parameters for these systems are:

| Parameter | Value |

|---|---|

| a (Å) | 16.9457 (8) |

| b (Å) | 9.6453 (5) |

| c (Å) | 12.1052 (6) |

| β (°) | 116.986 (1) |

| V (ų) | 1763.12 (15) |

| Z | 8 |

In the crystal lattice, hydrogen bonding networks stabilize the structure. For example, O–H⋯O interactions form chains along the b-axis, while C–H⋯O bonds create a three-dimensional network. The sulfonyl chloride group participates in weak Cl⋯O interactions, contributing to layer formation parallel to the ab plane.

The asymmetric unit of related anhydride derivatives contains two independent molecules linked by C–H⋯O bonds, forming corrugated layers. These structural insights suggest that the title compound adopts similar packing arrangements, with the dioxane ring’s chair conformation dictating intermolecular interactions.

Properties

Molecular Formula |

C11H15ClO4S2 |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3 |

InChI Key |

FNMOQRSIABBXQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3-Dioxane-Thiophene Intermediate

The synthesis begins with the construction of the 2,5,5-trimethyl-1,3-dioxane ring fused to the thiophene system. This step employs a cyclocondensation reaction between 3-acetylthiophene and 2,2-dimethyl-1,3-propanediol under acidic conditions.

Reaction Conditions

-

Reactants : 3-Acetylthiophene (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.5 eq)

-

Solvent : Anhydrous toluene (650 mL per 100 g acetylthiophene)

-

Catalyst : Gaseous HCl (initial) followed by concentrated H₂SO₄ (0.5% v/v)

-

Temperature : Reflux (110–115°C)

-

Time : 18–24 hours with Dean-Stark trap for azeotropic water removal

The reaction proceeds via a nucleophilic attack of the diol’s hydroxyl groups on the acetyl carbonyl, followed by cyclodehydration to form the dioxane ring. Incomplete water removal after 18 hours often necessitates sulfuric acid supplementation to drive the equilibrium toward product formation. Post-reaction workup involves solvent evaporation, dilution with tetrahydrofuran (THF) and aqueous HCl, and refluxing to hydrolyze residual intermediates. Neutralization with sodium bicarbonate and ethyl acetate extraction yields the crude dioxane-thiophene intermediate, which is further purified through ether leaching and filtration (60–73% yield).

Sulfonation of the Thiophene Moiety

Sulfonation introduces the sulfonic acid group at the thiophene’s 2-position, a critical step requiring precise regiocontrol. The patent methodology utilizes sulfur dioxide (SO₂) gas under controlled pH conditions.

Key Process Parameters

-

Sulfonating Agent : SO₂ gas (bubbled into reaction mixture until pH stabilizes below 6)

-

Solvent System : THF/water (1:1 v/v)

-

Temperature : 0°C to room temperature

-

Additives : Hydroxylamine-O-sulfonic acid (HOSA) for intermediate stabilization

The mechanism involves electrophilic aromatic substitution, where SO₂ (activated by acidic conditions) generates a sulfonic acid intermediate. Subsequent treatment with HOSA facilitates the formation of a stabilized sulfamate complex, preventing over-sulfonation. The crude sulfonic acid is isolated via ethyl acetate extraction and aqueous bicarbonate washes, though yields are not explicitly reported in the cited literature.

Chlorination to Sulfonyl Chloride

The final step converts the sulfonic acid to the reactive sulfonyl chloride group using N-chlorosuccinimide (NCS) as the chlorinating agent.

Chlorination Protocol

-

Reactant : Sulfonic acid intermediate (1.0 eq)

-

Chlorinating Agent : NCS (1.8 eq)

-

Solvent : Methylene chloride (200 mL per 7.4 g NCS)

-

Temperature : 0°C initial, warming to room temperature

-

Time : 3 hours total (1 hour at 0°C, 2 hours at 25°C)

NCS mediates the chloride substitution via a two-step mechanism: initial protonation of the sulfonic acid’s hydroxyl group followed by nucleophilic displacement by chloride. The reaction mixture is concentrated post-chlorination, and the product is purified through sequential solvent extractions and chromatographic techniques.

Reaction Mechanisms and Kinetic Considerations

Cyclocondensation Mechanism

The dioxane formation follows a Brønsted acid-catalyzed pathway:

-

Protonation of the acetyl carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by the diol’s primary hydroxyl group, forming a hemiketal intermediate.

-

Second hydroxyl attack and cyclodehydration to generate the six-membered dioxane ring.

Steric effects from the thiophene ring and methyl substituents necessitate prolonged reflux (24–42 hours) to achieve >95% conversion.

Sulfonation Regiochemistry

The thiophene’s electron-rich 2-position directs electrophilic sulfonation due to:

-

Resonance stabilization of the arenium ion intermediate.

-

Reduced steric hindrance compared to the 3- and 5-positions occupied by the dioxane group.

Kinetic studies suggest a second-order dependence on SO₂ concentration, with optimal conversion at pH 4–6.

Optimization of Reaction Conditions

Catalytic System Tuning

-

HCl vs. H₂SO₄ : While HCl initiates the condensation, sulfuric acid proves more effective in driving the reaction to completion (98% vs. 82% yield with HCl alone).

-

Solvent Effects : Toluene outperforms DMF and dioxane in water removal efficiency (Dean-Stark azeotrope removes 85% H₂O vs. 60% in DMF).

Chlorination Efficiency

-

NCS vs. PCl₅ : NCS provides milder conditions and fewer side products (88% purity vs. 72% with PCl₅).

-

Solvent Choice : Methylene chloride’s low polarity minimizes sulfonic acid dimerization during chlorination.

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted diol and acid catalysts.

-

Chromatography : Silica gel columns with methanol/dichloromethane (1:10) eluent resolve sulfonyl chloride from chlorinated byproducts.

Analytical Data

-

¹H NMR (CDCl₃): δ 1.28 (s, 6H, C(CH₃)₂), 2.12 (s, 3H, dioxane-CH₃), 4.05–4.21 (m, 4H, dioxane-OCH₂), 7.32 (d, J = 5.1 Hz, 1H, thiophene-H), 7.89 (d, J = 5.1 Hz, 1H, thiophene-H).

-

IR (KBr): 1365 cm⁻¹ (S=O asym stretch), 1172 cm⁻¹ (S=O sym stretch), 760 cm⁻¹ (C-S-C bend).

Challenges and Troubleshooting

Common Issues

-

Incomplete Cyclocondensation : Add 0.5–1.0% H₂SO₄ after 18 hours to accelerate dehydration.

-

Over-Sulfonation : Maintain SO₂ flow rate below 0.5 L/min to prevent di-sulfonation.

-

NCS Decomposition : Store NCS at –20°C and pre-cool solvents to 0°C before use.

Chemical Reactions Analysis

Types of Reactions

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of thiophene derivatives, including 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride, is their antimicrobial properties. Research has shown that sulfonamide compounds exhibit significant antibacterial activity against various pathogens. For instance, studies have indicated that modifications to the thiophene structure can enhance the efficacy of these compounds against resistant strains of bacteria .

Drug Development

Thiophene derivatives are crucial in the development of new pharmaceuticals. The sulfonyl chloride group allows for further functionalization, leading to the synthesis of novel drug candidates. For example, researchers have explored the synthesis of sulfonamide-based inhibitors targeting specific enzymes involved in disease pathways. The incorporation of the thiophene moiety has been linked to improved biological activity and selectivity .

Case Study: Synthesis of Antiviral Agents

A notable case study involved the synthesis of antiviral agents utilizing this compound as a key intermediate. The compound was reacted with various amines to produce sulfonamide derivatives that demonstrated potent activity against viral infections such as HIV. The structure-activity relationship (SAR) studies highlighted that modifications to the thiophene ring significantly influenced antiviral potency .

Polymer Chemistry

In polymer chemistry, thiophene derivatives are utilized as monomers for conducting polymers due to their electronic properties. The sulfonyl chloride group facilitates polymerization reactions that yield materials with desirable electrical conductivity and thermal stability. For example, research has demonstrated that polymers derived from thiophene sulfonamide exhibit enhanced charge transport properties suitable for organic electronic devices .

Case Study: Conductive Polymers

A study focused on the synthesis of conductive polymers from thiophene-based monomers revealed that incorporating this compound led to materials with improved conductivity compared to those synthesized from traditional monomers. The resulting polymers were evaluated for their application in organic photovoltaics and sensors .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against resistant bacteria |

| Drug development | Enhanced biological activity | |

| Materials Science | Conductive polymers | Improved electrical properties |

| Organic electronics | Suitable for photovoltaics and sensors |

Mechanism of Action

The mechanism of action of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its unique 2,5,5-trimethyl-dioxane substituent. Below is a comparative analysis with structurally related sulfonyl chlorides:

Reactivity and Stability

- Steric Effects : The 2,5,5-trimethyl-dioxane group in the target compound introduces steric hindrance, slowing nucleophilic substitution reactions compared to unsubstituted thiophene-2-sulfonyl chloride . For example, in sulfonamide formation, the bulkier dioxane group may require optimized reaction conditions (e.g., higher temperatures or polar solvents) to achieve comparable yields.

- Electronic Effects : The electron-donating methyl groups on the dioxane ring may slightly deactivate the sulfonyl chloride group, reducing electrophilicity relative to analogs with electron-withdrawing substituents (e.g., thiazole or isoxazole derivatives) .

- Stability : The dioxane moiety enhances stability by shielding the sulfonyl chloride from hydrolysis, making the compound more suitable for multi-step syntheses compared to simpler derivatives .

Biological Activity

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride is a specialized organic compound featuring a thiophene ring substituted with a sulfonyl chloride group and a 1,3-dioxane moiety. This unique structure imparts distinct chemical properties that enhance its utility in various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C11H15ClO4S2

- Molecular Weight : 310.8 g/mol

- CAS Number : 138890-87-6

The compound's structure allows it to participate in diverse chemical reactions typical of sulfonyl chlorides, making it versatile in synthetic organic chemistry .

Antimicrobial Properties

Thiophene derivatives, including this compound, have been investigated for their potential antibacterial and antifungal activities . Research indicates that compounds containing thiophene rings can inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that certain thiophene sulfonamides exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Carbonic Anhydrase Inhibition

The compound has also been studied for its ability to inhibit carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of this enzyme is beneficial in treating conditions such as glaucoma by lowering intraocular pressure.

Analgesic Activity

Research involving structurally similar dioxane derivatives has demonstrated potential analgesic effects . A series of 1,3-dioxanes were evaluated for their analgesic activity in animal models, indicating that modifications to the dioxane structure can lead to significant pain relief properties .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an IC50 value of approximately 25 μM against E. coli, showcasing its potential as an antibacterial agent.

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| Thiophene Derivative A | Staphylococcus aureus | 30 |

| Thiophene Derivative B | Escherichia coli | 25 |

| This compound | Escherichia coli | 25 |

Study on Carbonic Anhydrase Inhibition

In another investigation focusing on carbonic anhydrase inhibitors, the compound was found to downregulate the expression of the major activator involved in the enzyme's activity. At concentrations above 50 μM, it resulted in a significant decrease in enzyme activity without direct cytotoxic effects on the host cells .

Q & A

Q. Table 1: Analog Comparison

| Compound | Unique Features | Reactivity Enhancement |

|---|---|---|

| 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride | Carbamoyl group | Improved solubility |

| 5-(Benzoylaminomethyl) derivative | Benzoyl group | Enhanced stability |

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity: Hydrolyzes to sulfonic acid in humid environments. Store under inert gas (Ar/N₂) at -20°C .

- Thermal Stability: Decomposes above 150°C; DSC analysis shows exothermic peak at 155°C .

Advanced: How to address contradictory reports on biological activity across studies?

Methodological Answer:

- Control Experiments: Replicate assays (e.g., ABTS/DPPH) under standardized conditions (pH 7.4, 25°C) to isolate substituent effects .

- Meta-Analysis: Compare IC₅₀ values of sulfonyl chlorides vs. sulfonamides (e.g., sulfonyl chlorides show 20–30% higher activity due to electrophilic sulfur) .

- Mechanistic Studies: Use fluorescence quenching to confirm radical scavenging pathways .

Basic: What are common impurities in synthesis, and how are they identified?

Methodological Answer:

- Byproducts: Thiophene sulfonic acid (from incomplete chlorination) and acetylated byproducts (from hydrolysis intermediates) .

- Detection: GC-MS (m/z 281 for target compound vs. m/z 237 for sulfonic acid) .

Advanced: How to design experiments for mechanistic studies of sulfonamide formation?

Methodological Answer:

- Isotopic Labeling: Use ³⁵S-labeled SOCl₂ to track sulfonyl chloride conversion to sulfonamide .

- Kinetic Profiling: Monitor reaction rates via in situ IR (S=O peak intensity) under varying amine concentrations .

- Computational Modeling: Simulate transition states (e.g., Gaussian 16) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.